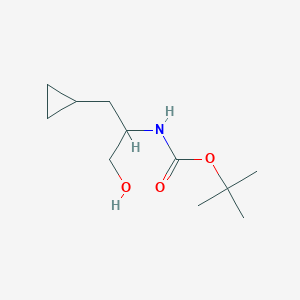
4-(Pentafluorosulfur)-DL-phenylalanine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-(Pentafluorosulfur)-DL-phenylalanine is C9H10F5NO2S, and it has a molecular weight of 291.24 g/mol. More detailed structural analysis is not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Enhanced Protein Interactions
Para-pentafluorosulfanyl phenylalanine (SF5Phe), an unnatural amino acid with extreme physicochemical properties, has been used for genetic encoding to incorporate into proteins. Its unique combination of strong polarity and high hydrophobicity facilitates specific and strong interactions in proteins. This has been demonstrated by increasing the binding affinity of peptides, adhering β-cyclodextrin to protein surfaces, and enabling selective detection of nuclear Overhauser effects in proteins (Qianzhu et al., 2020).
Crystal Formation and Characterization
DL-phenylalanine, a component of SF5Phe, has been crystallized in silica gel under specific pH conditions. These crystals were characterized using techniques like density measurement, X-ray powder diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis, highlighting its potential in material science and crystallography (Ramachandran & Natarajan, 2007).
Modified Amino Acid for Self-Assembly
Phenylalanine derivatives, including those with electron-deficient groups like nitro groups, demonstrate a high tendency to form self-assembled materials. These materials are studied for their different self-assembling patterns in various solvents, providing insights into molecular recognition and self-assembly processes (Singh et al., 2020).
Peptide Synthesis and Stability Studies
Studies on SF5Phe include the synthesis of novel peptides and exploring their stability. This encompasses synthesizing phosphotyrosine analogues and studying their interactions and roles in metabolic processes, which are crucial in understanding cellular signaling and enzymatic actions (Bayle-Lacoste et al., 1990).
Metabolic Pathway Analysis
Research on DL-phenylalanine, a component of SF5Phe, in organisms like Aspergillus niger, has revealed new metabolic pathways. This understanding can contribute to biotechnological applications, such as in the production of pharmaceuticals or in agricultural sciences (Kishore, Sugumaran, & Vaidyanathan, 1976).
Eigenschaften
IUPAC Name |
2-amino-3-[4-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-6(2-4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKRFDNEZJUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluorosulfur)-DL-phenylalanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)



